molecular formula C15H19Cl2NO3S B2625305 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 898644-67-2

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2625305
CAS No.: 898644-67-2
M. Wt: 364.28
InChI Key: SGBDLZWRGLSDKK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with chlorine atoms, a methoxy group, and a sulfonamide group, along with a cyclohexene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents The cyclohexene moiety is then introduced through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-hydroxybenzene-1-sulfonamide
  • 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide

Uniqueness

The unique combination of substituents in 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h5,7-8,18H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBDLZWRGLSDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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